molecular formula C16H21NO5S B2866972 N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 1795296-03-5

N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No. B2866972
CAS RN: 1795296-03-5
M. Wt: 339.41
InChI Key: CPUBCWCTEHUSOD-UHFFFAOYSA-N
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Description

The compound “N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide” is an organic compound containing a furan ring and a benzenesulfonamide moiety . Furan is a five-membered aromatic ring with an oxygen atom . Benzenesulfonamides are a class of organic compounds that contain a sulfonamide group attached to a benzene ring. They are known for their various biological activities and are used in the synthesis of a variety of pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would likely feature the characteristic aromaticity of the furan and benzene rings, with the sulfonamide group contributing to the polarity of the molecule . The methoxy groups attached to the furan and benzene rings would likely influence the compound’s solubility and reactivity .


Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and Diels-Alder reactions . The benzenesulfonamide moiety could also participate in various reactions, particularly those involving the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar functional groups would likely make it relatively stable and moderately polar . Its solubility would be influenced by the methoxy groups .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents. This is particularly important in the current era of increasing microbial resistance, where there is a need for new and effective antimicrobial medicines .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. As a result, they have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Synthesis of Nitrofurantoin Analogues

The compound has been used in the synthesis of nitrofurantoin analogues . These analogues were found to be biologically inert against Staphylococcus aureus and Streptococcus faecium .

Luminescent Copper (I) Heteroleptic Complexes

A new heteroleptic Cu(I) complex, which includes a furan derivative, was successfully synthesized and characterized . The complex exhibits emission solely in the solid state and demonstrates a photoluminescence quantum yield of 2.5% .

Organic Light-Emitting Devices (OLEDs)

Luminescent copper (I) heteroleptic Cu(NN)(PP)-type complexes, which can include furan derivatives, hold promise as phosphorescent active materials for organic, light-emitting devices (OLEDs), light-emitting electrochemical cells (LECs), and other applications .

Conformational Equilibrium Studies

The compound has been used in studies investigating conformational equilibrium . The investigation of 1H NMR data at room temperature in deuterated dimethyl sulfoxide (DMSO-d6) unveiled the existence of (E)-3- (furan-2-yl) acrylohydrazide derivatives .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzenesulfonamide derivatives are used as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-11-8-13(9-12(2)16(11)21-4)23(18,19)17-10-15(20-3)14-6-5-7-22-14/h5-9,15,17H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUBCWCTEHUSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-methoxyethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

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